

Comparative Analysis of Gastrofensin AN 5 Free Base Cross-Reactivity

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Compound of Interest

Compound Name: *Gastrofensin AN 5 free base*

Cat. No.: *B15554318*

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This guide provides a detailed comparison of the cross-reactivity profile of **Gastrofensin AN 5 free base** against other market alternatives. The data presented herein is derived from standardized in-vitro competitive binding assays designed to assess selectivity and potential off-target interactions, which are critical considerations in early-stage drug development to mitigate risks of adverse effects.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Comparative Cross-Reactivity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for **Gastrofensin AN 5 free base** and two primary alternatives, designated Competitor A and Competitor B. The assays were conducted against the intended therapeutic target, the Gastric H⁺/K⁺ ATPase, and two known off-targets with structural homology: the Renal H⁺/K⁺ ATPase and the Neuronal K⁺ Channel KCNQ1. A higher IC₅₀ value indicates weaker binding and therefore lower potential for cross-reactivity.

Compound	Primary Target: Gastric H+/K+ ATPase (IC50 in nM)	Off-Target 1: Renal H+/K+ ATPase (IC50 in nM)	Off-Target 2: Neuronal K+ Channel KCNQ1 (IC50 in nM)	Selectivity Ratio (Off-Target 1 / Primary)	Selectivity Ratio (Off-Target 2 / Primary)
Gastrofensin AN 5	1.2	3,450	> 10,000	2,875x	> 8,333x
Competitor A	2.5	850	7,600	340x	3,040x
Competitor B	3.1	150	9,800	48x	3,161x

Conclusion from Data: The experimental data indicates that **Gastrofensin AN 5 free base** demonstrates superior selectivity for its primary target compared to Competitor A and Competitor B.^[4] Its significantly higher IC50 values for both the renal and neuronal off-targets suggest a lower risk of associated side effects, highlighting a more favorable safety profile.

Experimental Protocols

The cross-reactivity data was generated using a standardized competitive radioligand binding assay protocol.^{[5][6][7]}

Objective: To determine the binding affinity (expressed as IC50) of test compounds (Gastrofensin AN 5, Competitor A, Competitor B) to the target receptor and potential off-target receptors by measuring the displacement of a specific radioligand.^[8]

Materials:

- Receptor Source: Cell membrane preparations expressing the human Gastric H+/K+ ATPase, Renal H+/K+ ATPase, or Neuronal K+ Channel KCNQ1.
- Radioligand: [³H]-SCH28080, a known high-affinity ligand for the H+/K+ ATPase.
- Test Compounds: Gastrofensin AN 5, Competitor A, Competitor B, dissolved in DMSO.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.

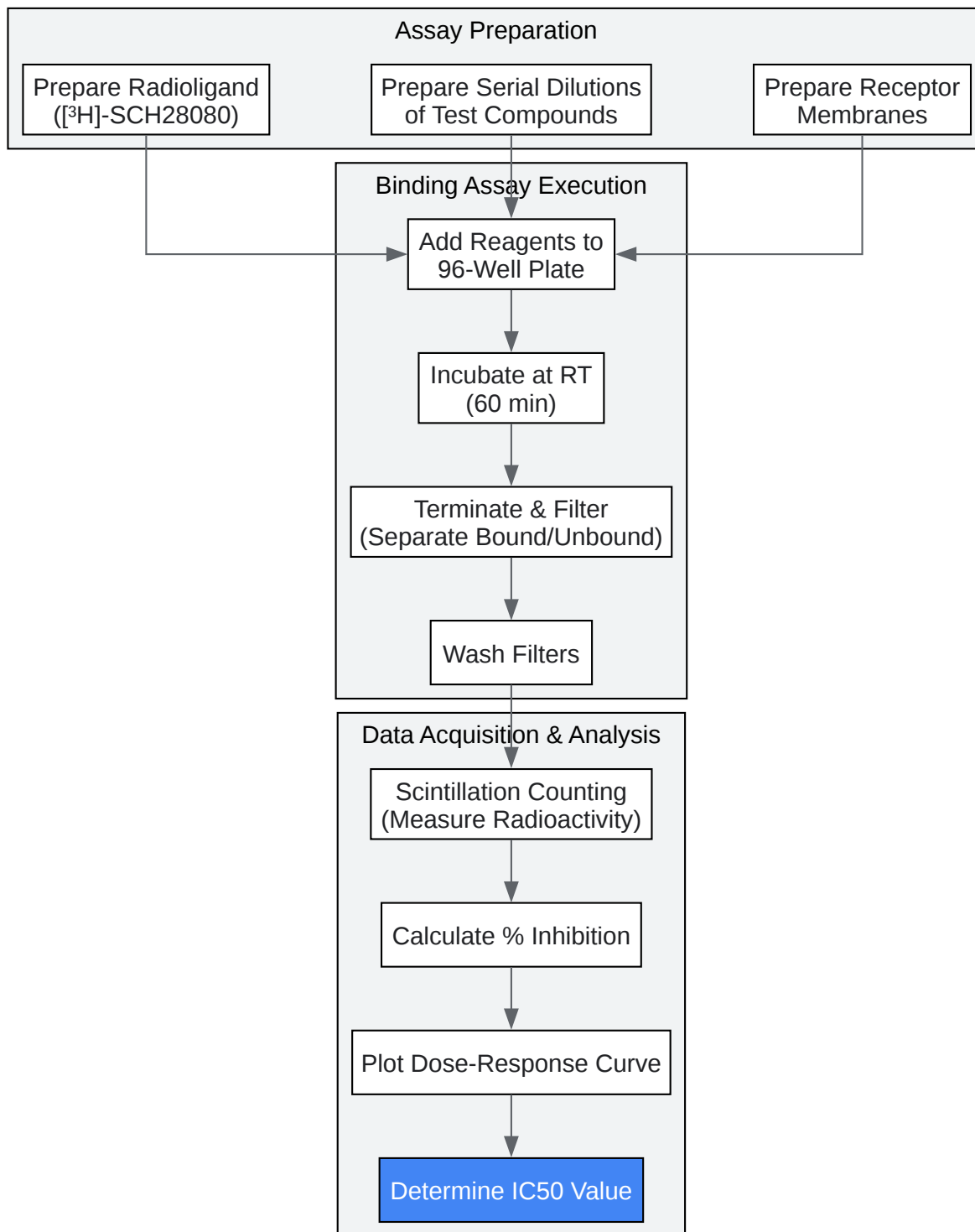
- Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.
- Scintillation Cocktail: Ultima Gold™ or equivalent.
- Hardware: 96-well microplates, glass fiber filter mats, liquid scintillation counter.

Procedure:

- Reagent Preparation: A serial dilution of each test compound was prepared in the assay buffer, ranging from 0.1 nM to 100 μ M.
- Assay Plate Setup: 25 μ L of assay buffer, 25 μ L of the radioligand solution (at a final concentration equal to its K_d), and 25 μ L of the appropriate test compound dilution were added to each well of the 96-well plate.
- Reaction Initiation: 25 μ L of the cell membrane preparation (containing the target or off-target receptor) was added to each well to initiate the binding reaction.
- Incubation: The plate was incubated for 60 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
- Termination and Harvesting: The reaction was terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This step separates the bound radioligand from the unbound.
- Washing: The filters were washed three times with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Scintillation Counting: The filter mats were dried, and a scintillation cocktail was added. The radioactivity retained on the filters, corresponding to the amount of bound radioligand, was measured using a liquid scintillation counter.
- Data Analysis: The raw data (counts per minute) were used to calculate the percentage of specific binding at each concentration of the test compound. The IC₅₀ values were then determined by fitting the data to a four-parameter logistic curve using nonlinear regression analysis.

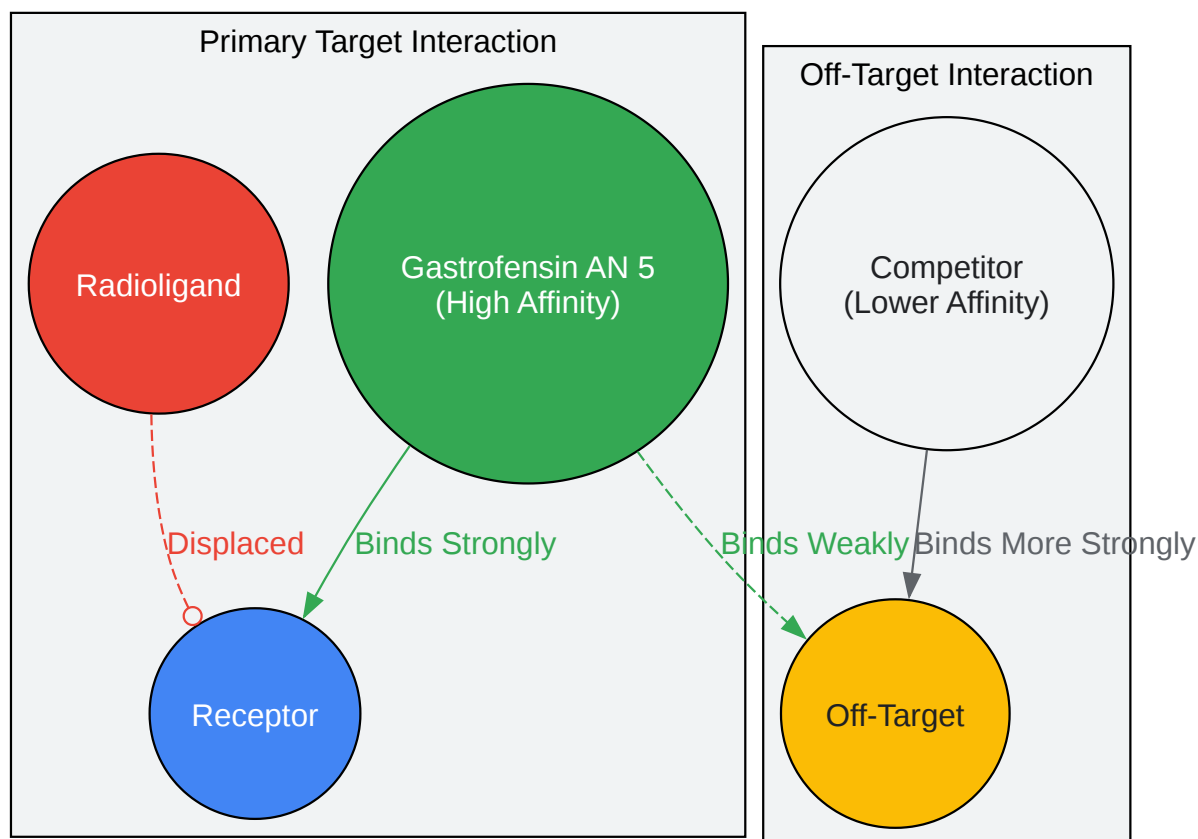
Visualizations

The following diagrams illustrate the key workflows and concepts related to the cross-reactivity assessment.



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Caption: Workflow for the competitive radioligand binding assay.



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Caption: Conceptual diagram of binding affinity and selectivity.

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